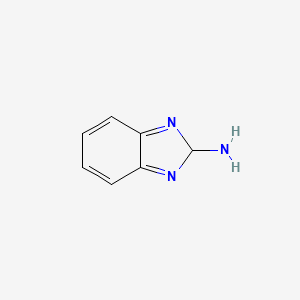

2H-Benzoimidazol-2-ylamine

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C7H7N3 |

|---|---|

Poids moléculaire |

133.15 g/mol |

Nom IUPAC |

2H-benzimidazol-2-amine |

InChI |

InChI=1S/C7H7N3/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4,7H,8H2 |

Clé InChI |

DERVZEOWPBCBHO-UHFFFAOYSA-N |

SMILES canonique |

C1=CC2=NC(N=C2C=C1)N |

Origine du produit |

United States |

Advanced Synthetic Strategies for 2h Benzoimidazol 2 Ylamine and Its Derivatives

Cyclization Reactions of ortho-Phenylenediamines

The condensation of ortho-phenylenediamines with a one-carbon electrophile is a cornerstone for the synthesis of the benzimidazole (B57391) core. Several reagents and approaches have been refined to achieve high yields and accommodate a diverse range of substituents.

Cyanogen (B1215507) Bromide-Mediated Cyclization

A well-established and direct method for the synthesis of 2-aminobenzimidazoles involves the reaction of ortho-phenylenediamines with cyanogen bromide (CNBr). researchgate.netijfmr.com This reaction is typically performed by mixing equimolar amounts of the reactants, often in an aqueous or alcoholic medium. researchgate.netacs.org The process is effective for producing the parent 2H-benzoimidazol-2-ylamine as well as its substituted derivatives. nih.govnih.gov For instance, the reaction of o-phenylenediamine (B120857) with cyanogen bromide in a mixture of methanol (B129727) and water at 60°C provides 2-aminobenzimidazole (B67599). acs.org Similarly, 5(6)-nitro-1H-benzimidazol-2-amine can be synthesized from 4-nitro-1,2-phenylenediamine and cyanogen bromide in a diglyme/water mixture. mdpi.com The reaction proceeds through a nucleophilic attack of one of the amino groups of the diamine on the cyanogen bromide, followed by an intramolecular cyclization to form the stable benzimidazole ring. While effective, the toxicity of cyanogen bromide necessitates careful handling and has led to the exploration of alternative reagents. core.ac.uk

A study detailed the synthesis of a 2-aminobenzimidazole derivative where the cyclization of an o-phenylenediamine intermediate was achieved using a solution of cyanogen bromide in dichloromethane (B109758) and methanol at an elevated temperature. nih.gov Another example is the preparation of 7-chloro-1H-benzo[d]imidazole, where 4-chloro-1,2-phenylenediamine reacts with cyanogen bromide in acetonitrile (B52724) at 80°C, yielding 70-85% of the product.

Isothiocyanate-Mediated Cyclodesulfurization with Desulfurizing Agents

The reaction of ortho-phenylenediamines with isothiocyanates provides a versatile route to N-substituted 2-aminobenzimidazoles. This method first involves the formation of a thiourea (B124793) intermediate, which is then cyclized with the aid of a desulfurizing agent. nih.govnycu.edu.tw

Common desulfurizing agents include:

Mercury(II) Oxide: Historically, mercury(II) oxide has been used to facilitate the cyclodesulfurization of the thiourea intermediate, leading to the formation of the 2-aminobenzimidazole ring. core.ac.uknih.govlongdom.org This method, however, is less favored now due to the toxicity of mercury compounds. The reaction typically occurs through the formation of a carbodiimide (B86325) intermediate. core.ac.uk

Methyl Iodide: Methyl iodide is another effective reagent for promoting cyclization. core.ac.uklongdom.org It activates the sulfur atom of the thiourea, facilitating the intramolecular ring closure. nycu.edu.tw The reaction of an o-phenylenediamine derivative with an isothiocyanate in the presence of methyl iodide and triethylamine (B128534) can produce the desired 2-aminobenzimidazole. sci-hub.se

Iodoacetic Acid: An efficient synthesis of a 2-aminobenzimidazole derivative has been reported using iodoacetic acid as the mediating agent for the cyclization of the corresponding thiourea. symbiosisonlinepublishing.com This approach offers a simpler and high-yielding protocol. symbiosisonlinepublishing.com

A recent development describes a one-pot, visible light-mediated, photocatalyst-free cyclodesulfurization process for synthesizing N-substituted 2-aminobenzimidazoles from o-phenylenediamines and isothiocyanates in an aqueous ethanol (B145695) mixture at room temperature. nih.govnih.govresearchgate.net This method is considered a greener alternative to traditional approaches. nih.gov

| Starting Materials | Desulfurizing Agent/Condition | Product | Yield | Reference |

| o-Phenylenediamine, Isothiocyanate | Mercury(II) Oxide | 2-Aminobenzimidazole derivative | - | core.ac.uknih.gov |

| o-Phenylenediamine derivative, Isothiocyanate | Methyl Iodide, Et3N | Disubstituted 2-aminobenzimidazole | Excellent | sci-hub.se |

| N-(2,3-diaminobenzyl)methanesulfonamide, 1-(trifluoromethyl)-3-(1-isothiocyanatoethyl)benzene | Iodoacetic Acid | 7-(methanesulphonaminomethyl)-N-(1-(3-(trifluoromethyl)phenyl)ethyl)-1H-benzo[d]imidazol-2-amine | 92% | symbiosisonlinepublishing.com |

| o-Phenylenediamines, Isothiocyanates | Visible light, air | N-substituted 2-aminobenzimidazoles | up to 92% | nih.gov |

Isoselenocyanate-Mediated Cyclization

An analogous strategy to the isothiocyanate route involves the use of isoselenocyanates. The reaction of ortho-phenylenediamines with isoselenocyanates proceeds through a selenourea (B1239437) intermediate. thieme-connect.de This intermediate undergoes cyclization to form the 2-aminobenzimidazole, with the precipitation of elemental selenium, which simplifies the purification process. thieme-connect.de The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures (e.g., 70°C). thieme-connect.de The conversion of the selenourea intermediate to the final product has been observed to complete within 4 hours. thieme-connect.de This method provides a one-pot procedure for accessing various substituted 2-aminobenzimidazoles in good yields. thieme-connect.de For example, the reaction of 1-isoselenocyanato-4-methoxybenzene with phenylene-1,2-diamine in DMF at 70°C, followed by filtration of selenium and purification, yielded N-(4-methoxyphenyl)-1H-benzo[d]imidazol-2-amine with a 90% yield. thieme-connect.de

Carbodiimide-Based Cyclization Approaches

Carbodiimides serve as versatile reagents in the synthesis of 2-aminobenzimidazoles. One approach involves the reaction of an aryl isothiocyanate with an o-phenylenediamine using a carbodiimide reagent, typically under reflux conditions. nih.gov More recently, copper-catalyzed domino reactions of o-haloanilines and carbodiimides have been developed. acs.org This method allows for the synthesis of a variety of 2-aminobenzimidazole derivatives in good to excellent yields from readily available starting materials, including o-iodoaniline, o-bromoaniline, and o-chloroaniline derivatives. acs.org The reaction demonstrates good regioselectivity when unsymmetrical carbodiimides are used. acs.org

Amination of Benzimidazole Precursors

An alternative to building the benzimidazole ring from acyclic precursors is the functionalization of a pre-formed benzimidazole core. Amination of suitably activated benzimidazoles is a key strategy in this regard.

Reaction of 2-Chlorobenzimidazoles with Amines

The reaction of 2-chlorobenzimidazoles with various amines provides a direct route to N-substituted 2-aminobenzimidazoles. nih.gov This nucleophilic aromatic substitution (SNAr) reaction often requires high temperatures to proceed efficiently. nih.govresearchgate.net For instance, chiral 2-aminobenzimidazole derivatives have been synthesized by reacting 2-chlorobenzimidazole (B1347102) with chiral amines in the presence of triethylamine at 200°C in a pressure tube. researchgate.netmdpi.com While this method is effective, the harsh reaction conditions can limit its applicability for sensitive substrates. nih.gov Despite this, it remains a valuable tool for accessing specific derivatives that may be difficult to obtain through other routes. longdom.org For example, the fusion of 2-chlorobenzimidazoles with 5-membered heterocycles containing an NH group leads to the formation of 2-(N-heteroaryl) benzimidazoles. longdom.org

| Reactants | Conditions | Product | Yield | Reference |

| 2-Chlorobenzimidazole, Chiral Amine | Et3N, 200°C, 24h | Chiral 2-aminobenzimidazole | Moderate to Good | researchgate.netmdpi.com |

| 2-Chlorobenzimidazole, Amines | High Temperature | N-substituted 2-aminobenzimidazole | - | nih.gov |

C–H Amination of Guanidines

Direct C–H amination of guanidines represents a powerful and atom-economical approach for the construction of nitrogen-containing heterocycles. Rhodium-catalyzed C–H amination has been successfully employed for the oxidative cyclization of guanidine (B92328) substrates to form five- and six-membered rings. sigmaaldrich.com This transformation typically involves the use of a rhodium catalyst, such as dirhodium(II) tetrakis(α,α,α',α'-tetramethyl-1,3-benzenedipropionate) (Rh2(esp)2), in the presence of an oxidant like iodosobenzene (B1197198) diacetate (PhI(OAc)2) and a base such as magnesium oxide (MgO). sigmaaldrich.com

To facilitate this reaction, guanidines are often protected with groups like 2,2,2-trichloroethoxysulfonyl (Tces). sigmaaldrich.com These Tces-protected guanidines can be prepared from the reaction of an amine with reagents derived from S,S-dimethyl-N-(2,2,2-trichloroethoxysulfonyl)carbonimidodithionate. sigmaaldrich.com The subsequent intramolecular C–H amination proceeds via a rhodium nitrenoid intermediate, leading to the formation of the heterocyclic product. This method is particularly effective for substrates with tertiary or benzylic C-H bonds. sigmaaldrich.com

Another approach involves the metal-catalyzed intramolecular C-N bond formation between a guanidine moiety and an aryl halide. scholaris.ca This method utilizes either copper or palladium catalysts to facilitate the cyclization. In many cases, inexpensive copper salts like copper(I) iodide (CuI) have proven to be more effective than palladium catalysts for these transformations. scholaris.ca

Table 1: Key Reagents in C-H Amination of Guanidines for Heterocycle Synthesis

| Component | Function | Example(s) | Source(s) |

|---|---|---|---|

| Catalyst | Facilitates C-H activation and nitrene insertion | Rh2(esp)2, Copper(I) iodide (CuI) | sigmaaldrich.com, scholaris.ca |

| Oxidant | Generates the reactive intermediate | Iodosobenzene diacetate (PhI(OAc)2) | sigmaaldrich.com |

| Base | Optimizes reaction conditions | Magnesium oxide (MgO) | sigmaaldrich.com |

Imidoyl Dichloride-Mediated Synthesis

Imidoyl dichlorides have emerged as highly reactive and efficient reagents for the synthesis of 2-aminobenzimidazoles. nih.gov This method offers significant advantages over traditional approaches, such as those using cyanogen bromide or mercury(II) oxide, by allowing reactions to proceed rapidly at room temperature with high yields. nih.gov

The synthesis begins with the preparation of a protected imidoyl dichloride reagent. For instance, a carboxybenzyl (Cbz)-protected imidoyl dichloride can be synthesized from carbon disulfide and ammonia. nih.gov Alternatively, a tert-butyloxycarbonyl (Boc)-protected version is prepared by reacting S,S'-dimethyliminiothiocarbonate with phosgene, followed by treatment with t-butanol and subsequent displacement of the thioether groups with chlorine. nih.gov

These imidoyl dichloride reagents react readily with substituted o-phenylenediamines to afford a variety of 2-aminobenzimidazoles. nih.gov The reaction is generally insensitive to the electronic nature of substituents on the diamine ring and is compatible with N-substituted precursors. nih.gov The versatility of this method is further demonstrated by its application in the total synthesis of complex molecules like the carcinogen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP). nih.gov

Table 2: Synthesis of 2-Aminobenzimidazoles using Boc-protected Imidoyl Dichloride

| Entry | o-Phenylenediamine Substrate | Product | Yield | Source(s) |

|---|---|---|---|---|

| a | 1,2-Phenylenediamine | N-Boc-2-aminobenzimidazole | 95% | nih.gov |

| b | 4-Nitro-1,2-phenylenediamine | N-Boc-5-nitro-2-aminobenzimidazole | 90% | nih.gov |

| c | 4,5-Dichloro-1,2-phenylenediamine | N-Boc-5,6-dichloro-2-aminobenzimidazole | 91% | nih.gov |

Microwave-Assisted Synthetic Methodologies

Microwave-assisted synthesis has become a cornerstone of modern organic chemistry, offering dramatic reductions in reaction times and often leading to higher product yields compared to conventional heating methods. sciforum.net The synthesis of benzimidazole derivatives has greatly benefited from this technology. sciforum.net

A common microwave-assisted approach involves the condensation of o-phenylenediamine with various carboxylic acids. sciforum.netsciforum.net For example, irradiating a mixture of o-phenylenediamine and an aromatic carboxylic acid in water with a catalyst can produce 2-aryl benzimidazoles in minutes, whereas conventional methods might require several hours. sciforum.net The efficiency of these reactions allows for the rapid generation of a library of derivatives for screening purposes. sciforum.net

Microwave irradiation has also been successfully applied to more complex synthetic sequences. For instance, a deprotection and cyclization reaction to form a fused benzimidazole system was optimized using microwave heating at 180 °C for 30 minutes in a 5% HCl/AcOH solvent system. mdpi.com This highlights the ability of microwave energy to drive reactions that might otherwise require harsh conditions or prolonged heating. mdpi.com The application of microwave synthesis extends to the preparation of biologically active molecules, including benzimidazole-substituted fluoroquinolones. pharmainfo.in

Table 3: Comparison of Conventional vs. Microwave-Assisted Benzimidazole Synthesis

| Method | Reaction Time | Yield | Source(s) |

|---|---|---|---|

| Conventional Heating | 2-15 hours | <50% | sciforum.net |

One-Pot Multicomponent Reactions for Scaffold Construction

While direct MCRs for 2H-Benzoimidazol-2-ylamine are specific, the principle has been widely applied to construct related and more complex benzimidazole-containing scaffolds. A notable example is the modified Gewald multicomponent reaction for the one-pot synthesis of 2-aminothiophene-linked benzimidazoles. researchgate.net This reaction involves treating 2-(cyanomethyl)-benzimidazole with an aldehyde and elemental sulfur in a single pot. researchgate.net

Similarly, complex fused systems like pyrido[1,2-a]benzimidazoles have been assembled in a one-pot reaction from a cyclic enamine, malononitrile, and an aromatic aldehyde. dergipark.org.tr The versatility of MCRs is further showcased in the Groebke–Blackburn–Bienaymé (GBB-3CR) reaction, an isocyanide-based MCR used to synthesize functionalized imidazo[1,2-a]pyridines, which are structurally related to benzimidazoles. mdpi.com These examples demonstrate the power of MCRs to rapidly build molecular complexity around the benzimidazole core. researchgate.netdergipark.org.tr

Regioselective Synthesis of Substituted 2H-Benzoimidazol-2-ylamine Derivatives

The biological activity of 2-aminobenzimidazole derivatives is often highly dependent on the substitution pattern on the heterocyclic core. Therefore, developing synthetic methods that allow for precise control over the position of substituents (regioselectivity) is of paramount importance. nih.gov

Several strategies have been developed to achieve regioselective synthesis. Metal-catalyzed intramolecular amination processes provide a powerful tool for constructing 1,2-disubstituted benzimidazoles with high regiocontrol. scholaris.canih.gov For example, the cyclization of an ortho-haloaryl guanidine can be directed by the choice of a copper or palladium catalyst and appropriate ligands, such as 1,10-phenanthroline (B135089) for copper-catalyzed reactions. scholaris.ca

For pre-functionalized rings, regioselectivity can be achieved through controlled amination reactions. In the synthesis of dipyrrolopyrazine derivatives from dihalo-pyrrolopyrazines, the choice of reaction conditions dictates the position of the incoming amino group. researchgate.net Metal-free amination under microwave irradiation leads exclusively to the 3-amino product, whereas a Buchwald cross-coupling reaction yields only the 2-amino derivative. researchgate.net In other systems, regioselectivity can be governed by steric and electronic factors, as seen in the Dimroth rearrangement of substituted aminoimidazo[1,2-a]pyrimidines, which quantitatively yields a single regioisomer. researchgate.net These methods provide chemists with the tools needed to selectively synthesize specific isomers of substituted 2-aminobenzimidazoles.

Chemical Reactivity and Transformation Pathways of 2h Benzoimidazol 2 Ylamine

Derivatization Reactions at the Amino Group

The exocyclic amino group of 2H-benzoimidazol-2-ylamine is a primary site for various derivatization reactions, including acylation, aroylation, and sulfonylation.

Acylation and Aroylation: The amino group can be readily acylated or aroylated using acyl halides, acid anhydrides, or aromatic acid chlorides. core.ac.uk For instance, reaction with acetic anhydride (B1165640) yields 2-acetylaminobenzimidazole. core.ac.uk Similarly, treatment with aromatic acid chlorides produces the corresponding 2-aroylaminobenzimidazoles. core.ac.uk These reactions can be a pathway to further substitutions, as the resulting products can be subsequently acylated to form 1,2-disubstituted benzimidazoles. core.ac.uk The acylation of 2-aminobenzimidazole (B67599) with alkyl carbonochloridates is a common method for producing alkyl benzimidazole-2-carbamates, a class of compounds with notable antiparasitic properties. core.ac.uk

Sulfonylation: The amino group can also undergo sulfonylation. For example, refluxing 2-[o-(sulfamoyl)phenyl]benzimidazole with benzenesulfonyl chloride in dimethylformamide (DMF) with potassium carbonate as a base results in a high yield of the sulfonated product.

A study on the acylation of 5-bromo-2-aminobenzimidazole has highlighted the regioselectivity of this reaction, which is a critical aspect in the synthesis of its derivatives. inoteexpress.comresearchgate.net Research has also explored the reacylation of methylbenzimidazol-2-ylcarbamate with various carboxylic acids to produce 2-acetamidobenzimidazoles. ekb.eg

Table 1: Examples of Derivatization Reactions at the Amino Group

| Reactant | Reagent | Product Type | Reference |

|---|---|---|---|

| 2H-Benzoimidazol-2-ylamine | Acyl Halides / Acetic Anhydride | 2-N-Acylaminobenzimidazoles | core.ac.uk |

| 2H-Benzoimidazol-2-ylamine | Aromatic Acid Chlorides | 2-Aroylaminobenzimidazoles | core.ac.uk |

| 2H-Benzoimidazol-2-ylamine | Alkyl Carbonochloridates | Alkyl Benzimidazole-2-carbamates | core.ac.uk |

| 2-[o-(sulfamoyl)phenyl]benzimidazole | Benzenesulfonyl Chloride | Sulfonated Benzimidazole (B57391) |

N-Substitution Reactions on the Benzimidazole Nitrogen

The nitrogen atoms within the benzimidazole ring are also susceptible to substitution reactions, primarily N-alkylation and N-arylation. These reactions are crucial for synthesizing a variety of N-substituted 2-aminobenzimidazole derivatives.

N-Alkylation: 1-substituted-2-aminobenzimidazoles can be synthesized through the N-alkylation of 2-aminobenzimidazole. For example, reacting 2-aminobenzimidazole with butyl bromide or dialkylaminoalkyl chlorides in aqueous acetone (B3395972) with sodium hydroxide (B78521) yields 1-n-butyl- and 1-dialkylaminoalkyl-2-aminobenzimidazoles, respectively. researchgate.net Methylation with dimethyl sulfate (B86663) is another method to produce 1,3-dimethyl-2-methyliminobenzimidazole. researchgate.net

N-Arylation: The selective N-arylation of 2-aminobenzimidazoles can be achieved using catalyst-controlled methods. Palladium-catalyzed reactions have been shown to selectively arylate the primary amino group, while copper-catalyzed procedures favor arylation of the azole nitrogen. nih.gov This complementary catalysis allows for the synthesis of both N1-aryl-2-aminobenzimidazoles and 2-arylaminobenzimidazoles from the same precursor. nih.govrsc.org These methods provide facile access to a wide array of N-arylaminoazoles. nih.govrsc.org

Research has demonstrated that Cu(II)-catalyzed N-arylation of 5-bromo-2-aminobenzimidazole can be achieved with different bases and solvents, offering pathways to NLO (Non-Linear Optical) materials. nih.govmdpi.com

Table 2: Catalyst Systems for Selective N-Arylation of 2-Aminobenzimidazoles

| Catalyst System | Site of Arylation | Product Type | Reference |

|---|---|---|---|

| Palladium-based | Exocyclic Amino Group | 2-Arylaminobenzimidazoles | nih.gov |

| Copper-based | Endocyclic Nitrogen | N1-Aryl-2-aminobenzimidazoles | nih.govrsc.org |

| Nickel-based | Exocyclic Amino Group | C-NH2-Arylaminobenzimidazoles | rsc.orgrsc.org |

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of 2H-benzoimidazol-2-ylamine can undergo electrophilic substitution reactions, such as halogenation and nitration, leading to the formation of 5,6-substituted derivatives. core.ac.uk

Halogenation: The reaction of 2-aminobenzimidazole with reagents like sodium hypochlorite (B82951) can lead to the formation of 2-amino-5-chlorobenzimidazole, although other benzimidazole products may also be isolated. core.ac.uk Bromination of 1-alkyl-2-aminobenzimidazoles can yield both 5-bromo- and 5,6-dibromo-benzimidazoles. core.ac.uklongdom.org

Nitration: Nitration of 1-alkyl-2-aminobenzimidazoles can produce 5,6-dinitro-2-aminobenzimidazoles. core.ac.uk For instance, the nitration of 2-amino-l-methyl benzimidazole with potassium nitrate (B79036) in concentrated sulfuric acid can yield a mixture of 5- and 6-substituted derivatives. longdom.org Using a larger molar equivalent of potassium nitrate under the same conditions can lead to the formation of 5,6-dinitro-2-amino-l-methyl benzimidazole. longdom.org The nitration of 2-acetylaminobenzimidazole has also been studied to optimize the production of 5-nitro-2-acetylaminobenzimidazole. uzicps.uzresearchcommons.org

Cycloaddition Reactions Involving the Benzimidazole Core

The benzimidazole core of 2H-benzoimidazol-2-ylamine can participate in cycloaddition reactions to form more complex heterocyclic systems.

One notable example is the one-pot, two-step synthesis of imidazo[1,2-a]benzimidazoles. This involves a three-component reaction of a 2-aminobenzimidazole, an aromatic aldehyde, and an isocyanide. The initial condensation of 2-aminobenzimidazole with the aldehyde under microwave irradiation and basic conditions generates an imine intermediate, which then undergoes a [4+1] cycloaddition with the isocyanide. sigmaaldrich.com

Another approach involves the reaction of 2-aminobenzimidazole with diphenylcyclopropenone, which results in the formation of diphenyl-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole. core.ac.uk Furthermore, the reaction of 2-aminobenzimidazole with ethoxycarbonylacetonitrile at elevated temperatures can lead to the formation of 4-imino-2-oxo-1,2,3,4-tetrahydropyrimidol[1,2-a]benzimidazole. core.ac.uk

A novel method for synthesizing 2,4-disubstituted benzo nih.govrsc.orgimidazo[1,2-a]pyrimidines involves an I2-DMSO-mediated multicomponent reaction of 2-aminobenzimidazole and acetophenone. rsc.org

Oxidant-Switchable Chemical Transformations

The chemical transformations of guanidines to form 2-aminobenzimidazoles can be controlled by the choice and amount of oxidant, demonstrating an "oxidant-switchable" selectivity.

Specifically, the use of iodine(III) compounds can promote either a C-H amination to produce 2-aminobenzimidazoles or a tandem C-H amination/acetoxylation to yield acetoxyl-substituted 2-aminobenzimidazoles. acs.orgfigshare.comfigshare.com The selective synthesis of these two types of products is controlled by the amount and type of the iodine(III) compound used. acs.orgfigshare.com This method shows good regioselectivity with unsymmetrical substrates. acs.orgfigshare.com Studies have shown that the acetoxyl-substituted products can be obtained from the corresponding 2-aminobenzimidazole intermediate by reacting it with PhI(OAc)2 in the presence of acetic acid. acs.org

Mannich Reaction Applications

2H-Benzoimidazol-2-ylamine is a valuable substrate in the Mannich reaction, a three-component condensation that forms a C-C bond and is widely used in the synthesis of various biologically active compounds.

Novel Mannich base cyclization derivatives of benzimidazole have been prepared through the condensation of 2-aminobenzimidazole with formaldehyde (B43269) and primary amines. sapub.org Similarly, new classes of Mannich bases have been synthesized from Schiff bases of 2-aminobenzimidazole or 2-arylaminobenzimidazoles by reacting them with secondary amines and formaldehyde. ptfarm.pl These reactions typically proceed at room temperature. ptfarm.pl The resulting Mannich bases can be further functionalized. For example, N-(1H-Imidazoline-2-yl)-1H-benzimidazol-2-amine can be converted to its Mannich derivatives. tandfonline.com

Spectroscopic and Crystallographic Characterization of 2h Benzoimidazol 2 Ylamine and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. For 2H-Benzoimidazol-2-ylamine and its derivatives, various NMR techniques, including ¹H, ¹³C, and ³¹P NMR, as well as two-dimensional methods, provide detailed insights into the molecular framework and its electronic environment.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy of 2-aminobenzimidazole (B67599) derivatives provides characteristic signals for the aromatic protons of the benzimidazole (B57391) ring system and the protons of the amino group. The chemical shifts (δ) of the aromatic protons typically appear in the downfield region, generally between 7.0 and 8.0 ppm, which is characteristic of protons attached to a benzene (B151609) ring. For instance, in a study of N-substituted 2-amino-1,3-aminobenzimidazoles, the aromatic proton signals were observed in the range of 7.09–7.48 ppm. idsi.md The protons of the exocyclic amino group (-NH₂) and the endocyclic amine (-NH-) often appear as broad singlets due to quadrupole broadening and chemical exchange. For example, in a synthesized derivative, three exchangeable -NH protons were observed as singlets at δ 10.94, 7.81, and 7.74 ppm. thieme-connect.com

The specific chemical shifts and multiplicities are highly dependent on the solvent used and the nature of any substituents on the benzimidazole core. In a derivative of 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-phenylacetamide, the aromatic protons of the benzimidazole moiety were observed at δ 7.86, 7.96, and 8.11 ppm in DMSO-d₆. slideshare.net

Interactive Table: ¹H NMR Spectral Data for 2H-Benzoimidazol-2-ylamine Analogs

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Assignment | Reference |

| 2-(2-amino-6-nitro-1H-benzimidazol-1-yl)-N-phenylacetamide | DMSO-d₆ | 8.11 (s, 1H), 7.96 (d, 1H, J=8.0 Hz), 7.86 (d, 1H, J=8.0 Hz) | H-4, H-7, H-6 | slideshare.net |

| 2-(2-amino-5-nitro-1H-benzimidazol-1-yl)-N-phenylacetamide | DMSO-d₆ | 8.32 (s, 1H), 7.96 (d, 1H, J=8.0 Hz), 7.86 (d, 1H, J=8.8 Hz) | H-7, H-5, H-4 | slideshare.net |

| 7-(methanesulphonaminomethyl)-N-(1-(3-(trifluoromethyl)phenyl)ethyl)-1H-benzo[d]imidazol-2-amine | Not Specified | 7.03 (d, 1H, J=7.5Hz), 6.92 (d, 1H, J=6.9Hz), 6.82 (d, 1H, J=5.7Hz) | Ar-H | thieme-connect.com |

| 2-Phenylbenzimidazole | DMSO-d₆ | 8.21-8.24 (m, 2H), 7.48-7.60 (m, 5H), 7.22-7.25 (m, 2H) | Ar-H | rsc.org |

| 2-Methylbenzimidazole | DMSO-d₆ | 7.46-7.49 (m, 2H), 7.11-7.14 (m, 2H), 2.51 (s, 3H) | Ar-H, CH₃ | rsc.org |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The benzimidazole ring system typically shows a set of signals in the aromatic region of the spectrum (100-160 ppm). The C2 carbon, being adjacent to two nitrogen atoms, is particularly deshielded and resonates at a higher chemical shift, often above 150 ppm. For example, in a study of 2-substituted benzimidazoles, the δC2 signal for 2-alkyl-benzimidazoles was shifted to higher frequencies by 10–15 ppm compared to the parent benzimidazole. libretexts.org

In derivatives such as 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-phenylacetamide, the C2 carbon signal appears at δ 158.1 ppm. slideshare.net The other aromatic carbons of the benzimidazole ring are observed at distinct chemical shifts, which are influenced by substituent effects. For instance, in one regioisomer, the carbon signals were assigned as C-7 (δ 103.9), C-6 (δ 113.5), C-4 (δ 118.2), C-5 (δ 140.1), C-7a (δ 142.1), and C-3a (δ 142.8). slideshare.net

Interactive Table: ¹³C NMR Spectral Data for 2H-Benzoimidazol-2-ylamine Analogs

| Compound | Solvent | Chemical Shift (δ, ppm) | Assignment | Reference |

| 2-(2-amino-6-nitro-1H-benzimidazol-1-yl)-N-phenylacetamide | DMSO-d₆ | 158.1, 142.8, 142.1, 140.1, 118.2, 113.5, 103.9 | C-2, C-3a, C-7a, C-5, C-4, C-6, C-7 | slideshare.net |

| 2-(2-amino-5-nitro-1H-benzimidazol-1-yl)-N-phenylacetamide | DMSO-d₆ | 158.4, 142.9, 142.1, 140.5, 114.9, 109.4, 107.4 | C-2, C-3a, C-7a, C-5, C-4, C-6, C-7 | slideshare.net |

| 2-Phenylbenzimidazole | DMSO-d₆ | 151.6, 144.1, 135.4, 130.5, 130.2, 129.3, 126.8, 122.7, 119.2, 111.7 | Aromatic Carbons | rsc.org |

| 2-Methylbenzimidazole | DMSO-d₆ | 151.6, 139.4, 121.3, 114.5, 24.6, 15.0 | Aromatic Carbons, CH₃ | rsc.org |

| 4-(1H-Benzoimidazol-2-yl)-thiazol-2-ylamine | CDCl₃ | 168.7, 144.3, 137.2, 135.2, 133.3, 126.4, 119.6, 114.2, 111.0, 106.4 | Aromatic & Thiazole Carbons | magritek.com |

Two-Dimensional NMR Techniques (e.g., NOESY, XHCOR)

Two-dimensional (2D) NMR experiments are crucial for unambiguous assignment of ¹H and ¹³C signals and for elucidating complex molecular structures and stereochemistry. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) are frequently employed. researchgate.netsjtu.edu.cn

COSY experiments establish correlations between spin-coupled protons, helping to identify adjacent protons in the molecular structure. idsi.md

HSQC correlates proton signals with the signals of directly attached carbons, providing a direct link between the ¹H and ¹³C spectra. researchgate.net

HMBC reveals correlations between protons and carbons over two or three bonds, which is invaluable for identifying quaternary carbons and piecing together different fragments of the molecule. researchgate.netnih.gov

NOESY identifies protons that are close in space, which is critical for determining stereochemistry and identifying regioisomers. For example, in the synthesis of 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides, a mixture of regioisomers is formed. A NOESY experiment showed a correlation between the methylene (B1212753) protons (-CH₂) at 4.8 ppm and the H-7 aromatic proton of the benzimidazole ring, confirming that the substitution occurred at the N1 position. slideshare.net

The combined use of these 2D NMR techniques has been successfully applied to fully characterize the structures of newly synthesized monothiooxalamides derived from 2-aminobenzimidazole. researchgate.net

In Situ NMR Studies of Tautomerization

2-Aminobenzimidazole and its derivatives can exist in different tautomeric forms, most commonly the amine-imine tautomerism. NMR spectroscopy, particularly dynamic ¹H NMR at variable temperatures, is a powerful method to study these equilibrium processes. uq.edu.au Prototropic tautomerism involves the transfer of a proton between conjugated sites, which can significantly alter the chemical and biological properties of the molecule. uq.edu.au

A study on N-(1H-imidazoline-2-yl)-1H-benzimidazol-2-amine investigated its tautomeric behavior in a DMF-d₇ solution over a temperature range of 223–333 K. The dynamic ¹H NMR data revealed two distinct coalescence temperatures (Tc) at 245 K and 263 K. From these temperatures, the free energy of activation (ΔG*) and the rate constant (k) for the tautomeric interconversion were calculated. uq.edu.au Such studies are crucial for understanding the dynamic nature of these molecules in solution. The tautomerism in 2-amino nitrogen heterocycle systems can present challenges in synthesis, as both the endocyclic and exocyclic nitrogen atoms can act as nucleophiles.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of 2-aminobenzimidazole shows characteristic absorption bands corresponding to the vibrations of its various bonds.

Key characteristic bands for 2-aminobenzimidazole include:

N-H Stretching: The asymmetric and symmetric stretching vibrations of the primary amino group (NH₂) typically appear as two distinct bands in the region of 3200-3400 cm⁻¹. For 2-aminobenzimidazole, these bands have been observed at 3386 and 3293 cm⁻¹. scielo.org.mx The N-H stretching of the imidazole (B134444) ring is also found in this region.

C=N Stretching: The stretching vibration of the imine (C=N) bond within the imidazole ring is typically observed in the 1600-1690 cm⁻¹ range. A band at 1689 cm⁻¹ has been assigned to this group. scielo.org.mx

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene ring usually appear in the 1450-1600 cm⁻¹ region.

N-H Bending: The scissoring mode of the -NH₂ group is another characteristic peak, often found around 1618 cm⁻¹.

The exact positions of these bands can be influenced by substitution and intermolecular interactions, such as hydrogen bonding. In derivatives, the appearance or disappearance of certain bands confirms the success of a chemical reaction. For example, upon formation of a Schiff base from 2-aminobenzimidazole, the characteristic NH₂ stretching bands disappear, and a new band for the C=N azomethine group emerges. scielo.org.mx

Interactive Table: FT-IR Spectral Data for 2H-Benzoimidazol-2-ylamine and Analogs

| Compound | Wavenumber (cm⁻¹) | Assignment | Reference |

| 2-Aminobenzimidazole | 3386, 3293 | N-H stretching (asymmetric and symmetric) of NH₂ | scielo.org.mx |

| 2-Aminobenzimidazole | 1689 | C=N stretching of imidazole ring | scielo.org.mx |

| [4-(1H-Benzoimidazol-2-yl)-thiazol-2-yl]-(4-bromobenzylidene)-amine | 3432, 3058 | N-H stretching, Aromatic C-H stretching | magritek.com |

| [4-(1H-Benzoimidazol-2-yl)-thiazol-2-yl]-(4-bromobenzylidene)-amine | 1618, 1574 | C=N stretching, C=C stretching | magritek.com |

| N-[4-(1H-Benzoimidazol-2-yl)-thiazol-2-yl]-N'-(4-bromobenzylidene)-hydrazine | 3416, 3058 | N-H stretching, Aromatic C-H stretching | magritek.com |

| N-[4-(1H-Benzoimidazol-2-yl)-thiazol-2-yl]-N'-(4-bromobenzylidene)-hydrazine | 1625, 1585 | C=N stretching, C=C stretching | magritek.com |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a fundamental technique for determining the molecular weight and fragmentation pattern of 2H-benzoimidazol-2-ylamine and its derivatives. In the mass spectrum of a Schiff base derived from 2-aminobenzimidazole, the molecular ion peak (m+.) was observed at an m/z that corresponds to its molecular weight. primescholars.com The spectrum also showed a significant fragment ion peak corresponding to the 2-aminobenzimidazole moiety, confirming its structural presence. primescholars.com For a nickel(II) complex of a Schiff base ligand derived from 2-aminobenzimidazole, the mass spectrum showed a molecular ion peak corresponding to [Ni(L)2]+, which confirms the monomeric nature and the proposed formula of the complex. primescholars.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions. For instance, the HRMS of a 2-aminobenzimidazole derivative, 4-{[2-(1H-benzimidazol- 2-yl)amino]carbonyl}butanoic acid, was calculated as C11H12N4O3 with a mass of 248.238 and found to be 248.4179. innovareacademics.in This level of precision is crucial for confirming the identity of newly synthesized compounds. innovareacademics.inresearchgate.net Various derivatives of 2-aminobenzimidazole have been characterized using mass spectrometry, often showing molecular ion peaks that correspond to their expected molecular weights, which is essential for structural confirmation. mdpi.comjournalijar.com

Table 1: Mass Spectrometry Data for 2H-Benzoimidazol-2-ylamine and its Derivatives

| Compound | Ionization Method | m/z Value | Fragment Information | Reference |

| Schiff base of 2-aminobenzimidazole | - | 238.1 | Molecular ion peak (M+.), fragment at 134.1 (2-aminobenzimidazole part) | primescholars.com |

| Nickel(II) complex of Schiff base | - | 567.65 | [Ni(L)2]+, confirms monomeric nature | primescholars.com |

| 4-{[2-(1H-benzimidazol-2-yl)amino]carbonyl}butanoic acid | HRMS | 248.4179 (found), 248.238 (calc.) | - | innovareacademics.in |

| 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-phenylacetamide | FAB | 326 (M+H+) | - | mdpi.com |

| 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-(4-cyanophenyl) acetamide | FAB | 346 (M+H+) | - | mdpi.com |

| 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-(2,6-dichlorophenyl) acetamide | FAB | 357 (M+H+) | - | mdpi.com |

| 7-(1H-Benzimidazol-2-yl)-9-furan-2-yl-pyrido[3,2:4,5]thieno[3,2-d]pyrimidin-4-yl amine | MS | 384 | Molecular ion peak | journalijar.com |

| 7-(1H-benzoimidazol-2-yl)-4-chloro-9-furan-2-yl-pyrido[3',2':4,5]thieno[3,2-d] pyrimidine (B1678525) | MS | 404 | Molecular ion peak | journalijar.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for studying the electronic transitions in 2H-benzoimidazol-2-ylamine and its analogs. The UV-Vis spectra of these compounds typically show absorption bands corresponding to π-π* and n-π* transitions. nih.gov The absorption spectrum of 2-aminobenzimidazole (2-ABD) has been studied both experimentally and theoretically. researchgate.net In ethanol (B145695), the measured absorption maxima are observed at 283, 243, and 212 nm, while in water, they are at 280, 244, and 204 nm. researchgate.net Theoretical calculations using TD-DFT/B3LYP/6-311++G(d,p) predicted absorption maxima at 259, 247, and 239 nm in both ethanol and water. researchgate.net These absorptions are attributed to electron transitions between frontier orbitals, such as from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The solvent environment can influence the spectral characteristics. For 5,6-dimethyl-2-aminobenzimidazole, the effect of different solvents on its electronic spectrum indicates that the amino group can act as both a proton donor and acceptor. niscpr.res.in Furthermore, the pH of the solution significantly affects the UV-Vis spectra due to protonation and deprotonation events at the various nitrogen sites within the molecule. niscpr.res.in For Schiff base derivatives of benzimidazole, the UV-Vis spectra generally exhibit two absorption bands in the low UV range (232–290 nm), which are assigned to π–π* transitions of the azomethine chromophore and n–π* transitions of the charge transfer between the C=N group. nih.gov

Table 2: UV-Vis Absorption Maxima (λmax) of 2-Aminobenzimidazole in Different Solvents

| Solvent | Experimental λmax (nm) | Theoretical λmax (nm) | Reference |

| Ethanol | 283, 243, 212 | 259, 247, 239 | researchgate.net |

| Water | 280, 244, 204 | 259, 246, 239 | researchgate.net |

| Gas Phase | - | 279, 256, 235 | researchgate.net |

X-ray Diffraction Analysis and Crystal Structure Determination

X-ray diffraction analysis provides definitive information about the three-dimensional molecular structure and packing of 2H-benzoimidazol-2-ylamine and its analogs in the solid state. The crystal structure of 2-aminobenzimidazole has been determined and is available in the Cambridge Structural Database (CCDC Number: 137482). nih.gov

The crystal structure of a complex of human microurokinase with 2-amino-5-hydroxybenzimidazole has been resolved at 3.00 Å, revealing the electrostatic and hydrophobic interactions that stabilize the complex. rcsb.org In another study, the crystal structure of bis(2-aminobenzimidazolium) catena-[metavanadate(V)] was determined to have monoclinic symmetry. iucr.org The structure features infinite linear zigzag vanadate (B1173111) chains with protonated 2-aminobenzimidazole molecules located between them, forming N—H⋯O hydrogen bonds that contribute to the structural cohesion. iucr.org

For 1-prop-2-ynyl-1H-benzimidazol-2-ylamine, X-ray diffraction analysis showed a monoclinic crystal system with the space group C2/c. researchgate.net The analysis revealed intermolecular N-H···N hydrogen bonding and π···π interactions, which lead to a supramolecular assembly. researchgate.net Similarly, the crystal structure of 2-(2-aminobenzimidazole-1-yl)-2-thiazoline (BzTn) and its cobalt(II) complexes have been determined by single-crystal X-ray diffraction, showing a monoclinic space group P2(1)/c for BzTn. unex.es

Table 3: Crystallographic Data for 2H-Benzoimidazol-2-ylamine Analogs

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| 2-amino-5-hydroxy-benzimidazole complex | - | - | Resolution: 3.00 Å | rcsb.org |

| bis(2-aminobenzimidazolium) catena-[metavanadate(V)] | Monoclinic | - | N—H⋯O hydrogen bonds | iucr.org |

| 1-prop-2-ynyl-1H-benzimidazol-2-ylamine | Monoclinic | C2/c | Intermolecular N-H···N hydrogen bonding, π···π interactions | researchgate.net |

| 2-(2-aminobenzimidazole-1-yl)-2-thiazoline (BzTn) | Monoclinic | P2(1)/c | - | unex.es |

| 4-(1H-benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine | Monoclinic | P21/n | - | mdpi.com |

| 2-aminobenzimidazole hemiperoxosolvate | - | - | Six hydrogen bonds formed by a H2O2 molecule | rsc.org |

Thermal Analysis Techniques (e.g., TGA, DTA, DSC)

Thermal analysis techniques such as Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC) are employed to study the thermal stability and decomposition behavior of 2H-benzoimidazol-2-ylamine and its derivatives. slideshare.netncku.edu.tw

TGA studies on triphenylamine–benzimidazole derivatives revealed their exceptional thermal stability, with decomposition temperatures (Td) ranging from 399–454 °C. acs.org The introduction of electron-donating or electron-withdrawing groups at the benzimidazole moiety was found to enhance thermal stability compared to the unsubstituted derivative. acs.org For metal complexes of benzimidazole derivatives, TGA can elucidate the decomposition pathways, including the loss of solvent molecules and the subsequent degradation of the organic ligands. researchgate.netmdpi.com For example, TGA curves of various benzimidazole complexes showed the loss of uncoordinated water molecules between 50 and 100 °C. researchgate.net

DSC is used to measure heat flow associated with thermal transitions. dtic.mil For 1,3-diisopropylbenzimidazolylidene, TGA and DSC measurements indicated that it thermally decomposes above 363 K. rsc.org The thermal analysis of a 2-aminobenzimidazole hemiperoxosolvate has also been reported, providing insights into its thermal stability. rsc.org

Table 4: Thermal Analysis Data for Benzimidazole Derivatives

| Compound/Complex | Technique(s) | Key Findings | Reference |

| Triphenylamine–benzimidazole derivatives | TGA | High thermal stability (Td = 399–454 °C) | acs.org |

| Metal complexes of bis-benzimidazoles | TGA | Loss of uncoordinated water at 50-100 °C | researchgate.net |

| 1,3-Diisopropylbenzimidazolylidene | TGA, DSC | Decomposes above 363 K | rsc.org |

| Copper (II) coordination compounds | TG-MS | Characterization of thermal decomposition products | mdpi.com |

| Cadmium (II) complexes with benzimidazole derivatives | TG-MS | Determination of thermal stability and properties | nih.gov |

Advanced Spectroscopic Probes for Intermolecular Interactions

Advanced spectroscopic and crystallographic techniques are crucial for elucidating the nature of intermolecular interactions in 2H-benzoimidazol-2-ylamine and its analogs. These interactions, such as hydrogen bonding and π-π stacking, play a significant role in determining the crystal packing and ultimately the material's properties.

In the crystal structure of sulfone 2-aminobenzimidazole derivatives, various non-covalent interactions including H···π, lone pair···π, and π···π interactions have been studied using single-crystal X-ray analysis. mdpi.com For instance, the sfabz ligand forms strong hydrogen bonds where the amino group acts as a donor and the N3 atom of the benzimidazole ring acts as an acceptor. mdpi.com In another analog, a series of hydrogen bonds involving the amino group and the S=O group leads to the formation of a tetrameric structure. mdpi.com

The crystal structure of 2-aminobenzimidazole hemiperoxosolvate reveals a network of six hydrogen bonds formed by a single hydrogen peroxide molecule, encapsulating it within a cavity formed by four aminobenzimidazole fragments. rsc.org The energies of these N–H⋯O interactions have been calculated, with the strongest bond having an energy of 43.6 kJ mol⁻¹, where the hydrogen peroxide molecule acts as a proton donor. rsc.org In the crystal structure of bis(2-aminobenzimidazolium) catena-[metavanadate(V)], classical N—H⋯O hydrogen bonds between the protonated aminobenzimidazole cations and the vanadate anions are key to the cohesion of the structure. iucr.org

Table 5: Intermolecular Interactions in 2H-Benzoimidazol-2-ylamine Analogs

| Compound | Interaction Type(s) | Key Findings | Reference |

| Sulfone 2-aminobenzimidazole derivatives (sfabz) | Hydrogen bonding | Strong N-H···N3 hydrogen bonds forming dimers. | mdpi.com |

| Sulfone 2-aminobenzimidazole derivatives (seabz) | Hydrogen bonding | N-H···O=S hydrogen bonds forming tetramers. | mdpi.com |

| 2-aminobenzimidazole hemiperoxosolvate | Hydrogen bonding | H2O2 molecule forms six H-bonds with four aminobenzimidazole molecules; interaction energies calculated. | rsc.org |

| bis(2-aminobenzimidazolium) catena-[metavanadate(V)] | Hydrogen bonding | Classical N—H⋯O hydrogen bonds between cations and vanadate chains. | iucr.org |

| 1-prop-2-ynyl-1H-benzimidazol-2-ylamine | Hydrogen bonding, π···π stacking | Intermolecular N-H···N hydrogen bonds and π···π interactions lead to a supramolecular assembly. | researchgate.net |

Computational Chemistry and Theoretical Investigations of 2h Benzoimidazol 2 Ylamine

Quantum Chemical Calculations (e.g., HF, MP2, DFT) for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of 2H-benzoimidazol-2-ylamine. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT) are employed to model its electronic structure. researchgate.netnih.govchemrxiv.org

DFT, particularly with the B3LYP functional, is a popular choice for studying benzimidazole (B57391) derivatives. dergipark.org.tr These calculations provide information on the distribution of electrons within the molecule, which is crucial for predicting its reactivity and intermolecular interactions. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.tr The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. dergipark.org.tr The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical stability and reactivity. dergipark.org.tr

For instance, a study on two benzimidazole derivatives using the DFT/B3LYP method with a 6-311G(d,p) basis set calculated the HOMO and LUMO energies to determine quantum chemical descriptors like chemical hardness, softness, and electrophilicity. dergipark.org.tr Such calculations have also been used to investigate the aggregation of 2-aminobenzimidazole (B67599), providing insights that complement experimental UV and IR spectroscopy data. chemsrc.com

Table 1: Representative Quantum Chemical Parameters for Benzimidazole Derivatives

| Parameter | Description | Typical Application |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Electron-accepting ability |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Chemical reactivity and stability |

| Dipole Moment (μ) | Measure of the net molecular polarity | Solubility and intermolecular interactions |

| Electronegativity (χ) | Tendency to attract electrons | Reactivity |

| Chemical Hardness (η) | Resistance to change in electron distribution | Stability |

| Chemical Softness (σ) | Reciprocal of hardness | Reactivity |

| Electrophilicity Index (ω) | Measure of electrophilic power | Reactivity |

This table provides a general overview of quantum chemical parameters and their significance. Specific values would be dependent on the exact derivative and computational method used.

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is instrumental in drug discovery and development for identifying potential therapeutic targets for compounds like 2H-benzoimidazol-2-ylamine and its derivatives.

Docking studies have been performed to investigate the interaction of benzimidazole derivatives with various protein targets. For example, derivatives of 2H-benzoimidazol-2-ylamine have been docked into the active site of the β-tubulin receptor to evaluate their potential as anthelmintic agents. researchgate.net Similarly, docking studies have been conducted on adenosine (B11128) deaminase (ADA) to identify potential inhibitors among benzimidazole derivatives. In one such study, 1-Butyl-1H-benzoimidazol-2-ylamine and 1-Benzyl-1H-benzoimidazol-2-ylamine were selected for further in vitro studies based on their in silico binding scores.

Following docking, molecular dynamics (MD) simulations are often employed to assess the stability of the ligand-protein complex over time. researchgate.net These simulations provide a more dynamic picture of the interactions, including the stability of hydrogen bonds and hydrophobic interactions. For instance, MD simulations have been used to confirm the stable binding of benzimidazole derivatives at the active site of the Mtb KasA protein, a target for anti-tuberculosis drugs. researchgate.net

Table 2: Examples of Protein Targets for 2H-Benzoimidazol-2-ylamine Derivatives in Docking Studies

| Protein Target | Therapeutic Area | Key Findings from Docking/MD |

| β-tubulin | Anthelmintic | Compounds showed binding ability at the active site. researchgate.net |

| Adenosine Deaminase (ADA) | Various (e.g., anti-inflammatory) | Identified potential inhibitors with stable binding and key hydrogen bond interactions. |

| Mtb KasA | Anti-tuberculosis | Confirmed stable binding and identified key hydrogen bonding patterns. researchgate.net |

| Toll-Like Receptor 8 (TLR8) | Immunology | Induced fit docking was used to understand agonistic activities. acs.org |

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA)

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-Quantitative Structure-Activity Relationship (3D-QSAR) methods used to correlate the 3D properties of a set of molecules with their biological activity. nih.gov These techniques are valuable for understanding the structural requirements for a compound's activity and for designing more potent analogs.

CoMFA and CoMSIA studies have been applied to series of benzimidazole derivatives to elucidate the key structural features responsible for their biological effects, such as trichomonicidal activity and anti-RSV (Respiratory Syncytial Virus) potency. nih.govunica.ittandfonline.com These analyses generate contour maps that visualize regions where steric bulk, electrostatic charge, hydrophobicity, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. nih.govunica.it

For example, a CoMFA and CoMSIA study on benzimidazole derivatives with trichomonicidal activity suggested that substituents at the 2- and 6-positions are crucial for potent activity. nih.gov Another study on anti-RSV benzimidazoles used these methods to analyze the impact of steric, electrostatic, hydrophobic, and hydrogen bonding features on both potency and cytotoxicity, leading to the design of new compounds with potentially improved profiles. unica.ittandfonline.com

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts, which can aid in the structural elucidation of newly synthesized compounds. mdpi.comrsc.orgnih.govpdx.edu DFT calculations are commonly used for this purpose.

The prediction of NMR spectra has been particularly useful in studies involving regioisomers of benzimidazole derivatives, where experimental assignment can be challenging. mdpi.com By comparing the computationally predicted NMR chemical shifts with the experimental data, it is possible to identify the predominant regioisomer formed in a reaction. For instance, in the synthesis of 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides, the prediction of NMR spectra helped to confirm that the endo-1,6-NO2 regioisomer was the major product. mdpi.com These calculations can predict the chemical shifts for both proton (¹H) and carbon (¹³C) nuclei. mdpi.com

Studies on Tautomeric Equilibria and Conformational Analysis

2H-Benzoimidazol-2-ylamine can exist in different tautomeric forms, primarily the amino and imino forms. Computational chemistry is a powerful tool to investigate the relative stabilities of these tautomers and to understand the factors that influence the tautomeric equilibrium. sapub.orgresearchgate.net

Quantum chemical calculations, such as DFT and MP2, can be used to determine the relative energies of different tautomers and conformers in the gas phase and in solution. sapub.orgresearchgate.net These studies have been crucial in determining that for many related systems, one tautomer is significantly more stable than the other. For example, in a study of moxonidine, which has a similar amino-imidazolidine system, calculations showed the imino tautomer to be more stable by about 19 kJ/mol. researchgate.net Conformational analysis, which explores the different spatial arrangements of atoms in a molecule, is often performed in conjunction with tautomeric studies to identify the most stable molecular shapes. sapub.org

Investigation of Reaction Mechanisms through Computational Modeling

Hybrid quantum mechanics/molecular mechanics (QM/MM) methods are particularly useful for studying reactions in complex environments, such as within an enzyme's active site. acs.orgpwr.edu.pl For example, QM/MM methods have been used to perform induced fit docking and to study chemical problems in a protein environment, which is relevant for understanding how a molecule like a 1-alkyl-1H-benzimidazol-2-amine derivative might interact and react within a biological system like Toll-Like Receptor 8. acs.org

Computational Insights into Hydrogen Bonding and π-π Interactions

The structure and function of molecules like 2H-benzoimidazol-2-ylamine are significantly influenced by non-covalent interactions, particularly hydrogen bonding and π-π stacking. rsc.orgrsc.orgru.nl Computational methods allow for a detailed investigation of these interactions.

Hydrogen bonds, which can form between the amine group of the benzimidazole and suitable acceptor atoms, play a critical role in molecular recognition and the formation of stable ligand-protein complexes. nsf.govresearchgate.net The benzimidazole ring system, being aromatic, can also participate in π-π stacking interactions with other aromatic systems, such as the side chains of amino acids like phenylalanine, tyrosine, or tryptophan in a protein. rsc.orgru.nl

Computational studies can quantify the strength of these interactions and elucidate their geometric preferences. ru.nl Hirshfeld surface analysis and electrostatic potential analysis are computational tools that can help visualize and understand the role of various noncovalent forces, including hydrogen bonding and π-π interactions, in the solid-state packing of benzimidazole derivatives. rsc.org

Computational Studies on Biomolecular Systems and Force Field Transferability

Computational chemistry provides powerful tools for investigating the interactions of 2H-benzoimidazol-2-ylamine and its derivatives with biological macromolecules at an atomic level. These theoretical investigations, particularly molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) methods, offer insights into binding stability, interaction energies, and the conformational dynamics of ligand-receptor complexes. A crucial aspect of these simulations is the accuracy and transferability of the force fields used to describe the interatomic forces.

Research in this area focuses on understanding how these compounds behave in complex biological environments, such as enzyme active sites and cell membranes. For instance, molecular dynamics simulations have been employed to explore the binding stability of various benzimidazole derivatives at the active site of enzymes like adenosine deaminase (ADA). In one such study, derivatives including 1-Butyl-1H-benzoimidazol-2-ylamine and 1-Benzyl-1H-benzoimidazol-2-ylamine were investigated. The simulations, utilizing the OPLS_3 force field, were conducted to assess how these ligands interact with key amino acid residues within the enzyme's active site. The findings from these in silico studies, such as binding scores and specific molecular interactions, are often used to guide further experimental work.

Detailed findings from a computational screening study against adenosine deaminase revealed the binding affinities and specific interactions of different benzimidazole derivatives. The glide score, which estimates the binding affinity, indicated varying levels of interaction strength.

Table 1: Molecular Docking Results of Benzimidazole Derivatives with Adenosine Deaminase (ADA)

| Compound Name | Zinc ID | Glide Score (kcal/mol) | Key Interactions |

|---|---|---|---|

| 1-Benzyl-1H-benzoimidazol-2-ylamine | 132982 | - | Weak inhibition observed |

| 1-Butyl-1H-benzoimidazol-2-ylamine | 2475956 | - | Moderate inhibition observed |

| 1,3-Dihydro-1-(1,2,3,6-tetrahydro-4-pyridinyl)-2H-benzimidazole-2-one | 394330 | -7.267 | Hydrogen bond with Asp 16, pi-pi stacking with Phe 58 |

Data sourced from an in silico and in vitro validation study.

Beyond enzyme interactions, computational studies have also explored the behavior of benzimidazole derivatives within model cell membranes. Atomistic molecular dynamics simulations have been used to study the interactions of 2-benzimidazolyl-urea with a dipalmitoylphosphatidylcholine (DPPC) phospholipid bilayer. nih.govresearchgate.net Such studies are vital for understanding drug permeability. The simulations revealed high energy barriers for the permeation process for both the single ligand and its copper(II) complex. nih.govresearchgate.net Interestingly, at higher concentrations, the 2-benzimidazolyl-urea molecules were observed to aggregate and form clusters, leading to the creation of a pore in the membrane model, which could explain potential cytotoxicity through membrane damage. nih.govresearchgate.net

The reliability of these computational predictions hinges on the quality of the force field, which is a set of parameters and functions that describe the potential energy of the system. wikipedia.org The concept of force field transferability is critical; it refers to the ability of a set of parameters to accurately model different molecules or the same molecule in different environments. wikipedia.orgrsc.org For biomolecular systems, force fields must accurately represent a wide range of non-covalent interactions, including hydrogen bonds, van der Waals forces, and electrostatic interactions. acs.org

Developing and validating transferable force fields is an active area of research. The Automated Topology Builder (ATB) and Repository, for example, is a resource that facilitates the development of molecular force fields for simulating biomolecular systems. uq.edu.au It provides pre-calculated parameters and topologies for a vast number of small molecules, including the parent structure 2H-benzimidazole, for use with various force fields like GROMOS and MMFF. wikipedia.orguq.edu.au This allows researchers to more readily build models of biomolecule-ligand complexes for MD simulations. uq.edu.au While many simulations rely on fixed-charge force fields like OPLS_3, there is growing recognition of the importance of polarizable force fields, such as AMOEBA, which can offer more accurate representations of the electrostatic environment, especially in diverse chemical settings like protein binding pockets. nih.gov

The process of ensuring force field transferability often involves optimizing parameters against high-level quantum mechanics calculations. For example, a transferable force field for zeolitic imidazolate frameworks (ZIF-FF) was developed by optimizing parameters from the general Amber force field (GAFF) against dispersion-corrected DFT calculations. osti.gov This methodology of validating computational parameters against quantum chemical data ensures that the force field can reliably predict structural properties and relative stabilities across different but related systems. osti.gov

Table 2: Force Fields Used in Computational Studies of Benzimidazole Derivatives and Related Systems

| Force Field | Application Context | Reference |

|---|---|---|

| OPLS_3 | Molecular dynamics simulations of benzimidazole derivatives with adenosine deaminase. | |

| GROMOS, MMFF | General purpose force fields for which parameters for 2H-benzimidazole are available via resources like the ATB. | wikipedia.orguq.edu.au |

| GAFF | A general force field from which transferable parameters for related imidazolate systems have been developed. | osti.gov |

Research Applications and Potential of 2h Benzoimidazol 2 Ylamine in Chemical Sciences

Role as a Versatile Synthetic Building Block for Complex Heterocyclic Systems

2H-Benzoimidazol-2-ylamine serves as a crucial starting material for the synthesis of a diverse array of more complex heterocyclic compounds. core.ac.ukresearchgate.netmdpi.comresearchgate.net Its bifunctional nature, possessing both a reactive amino group and a cyclic guanidine-like amidine system, allows for a variety of chemical transformations. core.ac.ukresearchgate.net This versatility has made it a popular synthon for constructing fused heterocyclic systems of pharmaceutical and industrial interest. core.ac.ukresearchgate.net

Key synthetic applications include:

Multicomponent Reactions (MCRs): 2-Aminobenzimidazole (B67599) is frequently employed in MCRs to generate complex molecular architectures in a single step. For instance, it reacts with aldehydes and β-ketoesters in Biginelli-type reactions to form fused pyrimidine (B1678525) derivatives. nih.gov It also participates in three-component reactions with arylglyoxals and 1,3-cyclohexanedione (B196179) to produce various fused heterocyclic systems, including benzimidazo[2,1-b]quinazolin-1(2H)-ones. frontiersin.orgresearchgate.net

Synthesis of Fused Imidazoles: The reaction of 2-aminobenzimidazole with α-haloketones or related reagents leads to the formation of imidazo[1,2-a]benzimidazoles, a class of compounds with known medicinal properties. nycu.edu.tw Microwave-assisted synthesis has been utilized to efficiently produce these compounds through a one-pot, two-step reaction involving an aldehyde and an isocyanide. nycu.edu.tw

Formation of Pyrimido[1,2-a]benzimidazoles: Cyclization reactions of 2-aminobenzimidazole with β-unsaturated carboxylic acid derivatives or chalcones can yield pyrimido[1,2-a]benzimidazoles. core.ac.ukresearchgate.netrsc.orgnih.gov

Acylation and Alkylation Reactions: The amino group and the ring nitrogens of 2-aminobenzimidazole can be selectively acylated or alkylated to introduce various substituents, leading to a wide range of derivatives with diverse biological activities. core.ac.ukresearchgate.net

The ability to readily participate in these and other chemical transformations underscores the importance of 2H-Benzoimidazol-2-ylamine as a fundamental building block in modern synthetic organic chemistry.

Catalytic Applications in Organic Transformations

Derivatives of 2H-Benzoimidazol-2-ylamine have emerged as effective organocatalysts in a variety of asymmetric organic reactions. researchgate.net The presence of both hydrogen-bond donating and accepting sites within the molecule allows for bifunctional catalysis, where the catalyst can activate both the nucleophile and the electrophile simultaneously. nih.govmdpi.com

Notable catalytic applications include:

Asymmetric Amination: Chiral 2-aminobenzimidazole derivatives have been successfully used as organocatalysts for the asymmetric electrophilic amination of 1,3-dicarbonyl compounds and 3-substituted oxindoles. nih.govua.es These catalysts can achieve high yields and enantioselectivities. nih.govua.es

Asymmetric Chlorination: Bifunctional chiral 2-aminobenzimidazole derivatives have been shown to catalyze the enantioselective α-chlorination of β-ketoesters and 1,3-diketones. researchgate.netmdpi.com

Michael Additions: Chiral 2-aminobenzimidazole-based organocatalysts promote the conjugate addition of 1,3-dicarbonyl compounds to nitroolefins, yielding Michael adducts with high enantioselectivity. acs.org

Ligands in Metal Catalysis: 2-Aminobenzimidazole and its derivatives can also serve as ligands in transition-metal-catalyzed reactions. For example, palladium and copper catalysts have been used for the chemoselective N-arylation of 2-aminobenzimidazoles, allowing for the controlled synthesis of either N1-aryl-2-aminobenzimidazoles or 2-arylaminobenzimidazoles. nih.govmit.edu

The development of these catalytic systems highlights the potential of 2H-Benzoimidazol-2-ylamine scaffolds in creating efficient and selective methods for the synthesis of chiral molecules.

Development of Enzyme Inhibitors (e.g., Adenosine (B11128) Deaminase Inhibition)

The structural similarity of the benzimidazole (B57391) core to naturally occurring purines makes 2H-Benzoimidazol-2-ylamine and its derivatives promising candidates for enzyme inhibition. One area of significant research has been their potential as inhibitors of adenosine deaminase (ADA).

While direct inhibition data for the parent compound is not extensively detailed in the provided context, the general principle of benzimidazole derivatives acting as enzyme inhibitors is well-established. The ability to modify the 2-amino group and the benzimidazole ring allows for the fine-tuning of interactions with the active site of enzymes. The development of derivatives as inhibitors for other enzymes, such as IRAK4 and iNOS, further supports the potential of this scaffold in enzyme-targeted drug discovery. mdpi.comeurjchem.comeurjchem.com

Research into Antimicrobial and Antifungal Potentials

A significant body of research has focused on the antimicrobial and antifungal properties of 2H-Benzoimidazol-2-ylamine and its derivatives. These compounds have shown activity against a range of bacterial and fungal pathogens.

Table 1: Antimicrobial and Antifungal Activity of 2H-Benzoimidazol-2-ylamine Derivatives

| Derivative Type | Target Organisms | Activity Level | Reference(s) |

| 2-disubstituted-1H-benzimidazole-N-alkylated-5-carboxamidines | S. aureus, MRSA | MIC values of 0.78–0.39 μg/ml | core.ac.uk |

| N-homodrimenoyl-2-amino-1,3-benzimidazoles | Aspergillus niger, Fusarium solani, Penicillium chrysogenum, P. frequentans, Alternaria alternata, Bacillus sp., Pseudomonas aeruginosa | Higher activity than standards (caspofungin and kanamycin) | mdpi.com |

| Cobalt(II) and Zinc(II) complexes of 2-aminobenzimidazole | Gram-positive and Gram-negative bacteria | High inhibitory activity | semanticscholar.org |

| Schiff base derivatives of 2-aminobenzimidazole | Candida albicans, Streptococcus pneumoniae, Klebsiella pneumoniae, Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli | Tested for antibiotic activity | jneonatalsurg.com |

| 1,2,3-triazole derivatives of 2-phenyl benzimidazole | Gram-positive and Gram-negative bacteria, Candida albicans | Moderate to potent activity | |

| Azo derivatives of 2-aminobenzimidazole | Escherichia Coli, Staphylococcus Aureus, Candida Albicans | Good activity | jmchemsci.com |

| 2-aminobenzimidazole dimers | Pathogenic fungal strains and Gram-negative bacterial strains | Good antimicrobial activity | researchgate.net |

The mechanism of antimicrobial action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The versatility of the 2-aminobenzimidazole scaffold allows for the synthesis of a large number of derivatives, providing a platform for the development of new antimicrobial agents to combat drug-resistant pathogens. core.ac.uk

Exploration of Antiviral Activities in Pre-clinical Models

The antiviral potential of 2H-Benzoimidazol-2-ylamine derivatives has been another active area of investigation. The benzimidazole core is a key component in several clinically used antiviral drugs, which has spurred research into new derivatives with improved efficacy and broader spectrum of activity.

Herpes Simplex Virus (HSV): Nucleoside derivatives of 2-aminobenzimidazole have been synthesized and evaluated for their activity against HSV-1. For example, 2-amino-5,6-difluoro-benzimidazole riboside demonstrated selective antiviral activity against both wild-type and drug-resistant strains of HSV-1. nih.gov

Other Viruses: Derivatives of 2-aminobenzimidazole have been patented for their activity against human cytomegalovirus (HCMV) and HIV. mdpi.com Some N-substituted 2-aminobenzimidazoles have shown inhibitory activity against the Zika virus. nih.gov

The development of these antiviral agents often involves the strategic modification of the 2-aminobenzimidazole structure to enhance its interaction with viral proteins or enzymes.

Investigation of Antiproliferative and Cytotoxic Activities in Cell Lines

Derivatives of 2H-Benzoimidazol-2-ylamine have demonstrated significant antiproliferative and cytotoxic effects against various cancer cell lines, making them attractive candidates for the development of new anticancer agents. core.ac.ukwalshmedicalmedia.com

Table 2: Cytotoxic Activity of 2H-Benzoimidazol-2-ylamine Derivatives against Cancer Cell Lines

| Derivative Type | Cancer Cell Line(s) | Observed Effect | Reference(s) |

| 2-Arylaminobenzimidazoles | Lung (A549), Breast (MCF-7), Leukemia (HL-60) | High cytotoxic activity | ptfarm.pl |

| 2-Benzylaminobenzimidazoles | Rectal (SW707), Bladder (HCV29T), Lung (A549), Breast (T47D) | Cytotoxic activity | nih.govresearchgate.net |

| Bis(benzimidazol-2-yl)amines | Colorectal (HT-29), Breast (MDA-MB-231) | High cytotoxic effect, IC50 values in the low micromolar and nanomolar range | walshmedicalmedia.com |

| Ruthenium(II/III) complexes of 2-aminophenyl benzimidazole | Breast (MCF7), Colorectal (Caco2) | Potent cytotoxicity, induction of apoptosis, cell-cycle arrest in G2/M phase | bohrium.com |

The proposed mechanisms for their anticancer activity often involve the induction of apoptosis, inhibition of cell proliferation, and interference with microtubule formation. walshmedicalmedia.com The ability to synthesize a wide array of derivatives allows for the exploration of structure-activity relationships to optimize their potency and selectivity towards cancer cells.

Studies on Anti-inflammatory Activities and Immunomodulatory Potentials

2H-Benzoimidazol-2-ylamine and its derivatives have been investigated for their anti-inflammatory and immunomodulatory properties. core.ac.ukmdpi.comeurjchem.comeurjchem.comwalshmedicalmedia.comnih.govspringermedicine.comresearchgate.netymerdigital.comsymbiosisonlinepublishing.com These compounds have shown the potential to modulate various inflammatory pathways.

Inhibition of Inflammatory Mediators: Acetamide derivatives of 2-aminobenzimidazole have been shown to possess anti-arthritic activity in rat models by suppressing pro-inflammatory mediators such as IRAK1, NF-kB1, TNF-α, IL-1β, and IL-17. springermedicine.com

Enzyme Inhibition: Benzimidazole-coumarin derivatives have been designed as inhibitors of inducible nitric oxide synthase (iNOS), an enzyme that plays a key role in inflammation. eurjchem.comeurjchem.com

Bradykinin (B550075) B1 Receptor Antagonism: Certain 2-aminobenzimidazole derivatives have been identified as antagonists of the bradykinin B1 receptor, a target for inflammatory pain. mdpi.com

Carrageenan-Induced Paw Edema Model: Several studies have used this model to demonstrate the anti-inflammatory effects of various 2-aminobenzimidazole derivatives. mdpi.comnih.govspringermedicine.com For instance, 2-cyclohexylamino-1-(4-methoxyphenyl)benzimidazole showed significant inhibition of rat paw edema. mdpi.com

These findings suggest that the 2-aminobenzimidazole scaffold is a promising starting point for the development of novel anti-inflammatory and immunomodulatory agents.

Applications in Agricultural Chemistry Research (e.g., Plant Growth Regulation, Pesticides)

The benzimidazole nucleus is fundamental to a class of systemic, broad-spectrum fungicides widely utilized in agriculture since the 1960s and 1970s. mdpi.com These compounds are recognized for their high efficacy and low toxicity in controlling a variety of plant diseases caused by fungi. mdpi.com The primary metabolite of many of these fungicides is 2-aminobenzimidazole, highlighting the core structure's importance in this application. mdpi.com

Key benzimidazole fungicides include:

Benomyl: Used to control a wide range of fungal diseases on crops.

Carbendazim: A widely used, broad-spectrum benzimidazole fungicide and a metabolite of benomyl.

Thiabendazole: Functions as both a fungicide and a parasiticide.

Carbendazim Salicylate: Effective against fungal diseases like wheat scab and cotton wilt. mdpi.com

Research indicates that these fungicides are generally considered to have low to moderate toxicity. mdpi.com Their application is crucial in modern agriculture for protecting crops and ensuring food supply, with regulations in place to manage residue levels in food and feed. famic.go.jp

| Fungicide Name | Primary Application/Target Diseases | Reference |

|---|---|---|

| Benomyl | Broad-spectrum disease control | mdpi.com |

| Carbendazim | Broad-spectrum disease control (metabolite of Benomyl) | mdpi.com |

| Thiabendazole | Fungicide and Parasiticide | mdpi.com |

| Carbendazim Salicylate | Wheat scab, Cotton wilt | mdpi.com |

| Methyl (1-{[(5-cyanopentyl)amino]carbonyl}-1H-benzimidazol-2-yl) carbamate | Rice bakanae disease, Powdery mildew (apples, pears) | mdpi.com |

Investigation of Anthelmintic Activities

Benzimidazole derivatives are a cornerstone of anthelmintic chemotherapy for both human and veterinary medicine. derpharmachemica.comderpharmachemica.com Research has consistently demonstrated the potent activity of this chemical class against a wide range of parasitic worms, including nematodes and cestodes. derpharmachemica.comnih.gov

Studies have focused on synthesizing and evaluating novel benzimidazole derivatives to enhance efficacy and overcome resistance. For instance, a newly synthesized derivative from lactic acid and o-phenylenediamine (B120857) showed significant anthelmintic properties when compared against the standard drug, Albendazole (B1665689). Another study found that novel benzimidazole substituted 1,3,4-thiadiazole (B1197879) Schiff's bases, such as compound PP-4, were more potent than the standard drug in causing the death of nematodes. fabad.org.tr

Further research into structure-activity relationships has identified key modifications that enhance anthelmintic effects. The evaluation of 11 different benzimidazole derivatives against Toxocara canis larvae and Hymenolepis nana adults revealed that some compounds exhibited greater efficacy than albendazole. nih.gov Specifically, derivatives A7-A11 were highly effective against H. nana, removing 88-97% of adult cestodes. nih.gov The design of these compounds often builds on the structure of established drugs like albendazole or agents proven effective against other parasites. nih.gov

| Derivative/Compound Series | Target Parasite | Key Finding | Reference |

|---|---|---|---|

| Lactic acid and o-phenylenediamine derivative | Not specified | Showed significant anthelmintic property compared to Albendazole. | |